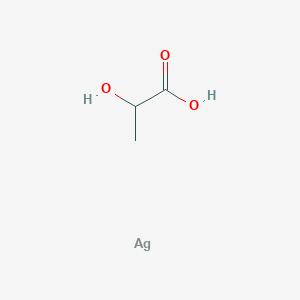

2-Hydroxypropionic acid silver salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6AgO3 |

|---|---|

Molecular Weight |

197.95 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;silver |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI Key |

OQXSRALAOPBHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.[Ag] |

Origin of Product |

United States |

Contextualization: Significance of Alpha Hydroxycarboxylic Acids and Their Metal Salts in Chemical Science

Alpha-hydroxycarboxylic acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the alpha-carbon atom of a carboxyl group. wikipedia.org This structural arrangement imparts unique chemical properties, making them valuable in various scientific and industrial domains. wikipedia.org AHAs, such as glycolic acid, lactic acid, and citric acid, are naturally occurring and play roles in biological processes. wikipedia.orgbritannica.com In chemical science, AHAs are significant as versatile building blocks for organic synthesis and as precursors for the creation of polymers. wikipedia.org For instance, polylactic acid (PLA), a biodegradable polymer, is synthesized from lactic acid and finds use in medical implants and drug delivery systems. wikipedia.org

The formation of metal salts of alpha-hydroxycarboxylic acids introduces a new dimension to their chemical behavior. These salts, formed by the reaction of an AHA with a metal compound, can exhibit properties distinct from their parent acids. google.comnih.gov The metal ion can coordinate with both the carboxyl and hydroxyl groups of the AHA, leading to the formation of chelate complexes. google.commdpi.com This chelation can influence the solubility, stability, and reactivity of the compound. google.com The interaction between the metal and the AHA can result in materials with tailored properties, finding applications in areas such as materials science and catalysis. google.commdpi.com

Nomenclature and Structural Basis of 2 Hydroxypropionic Acid Silver Salt

2-Hydroxypropionic acid silver salt is the systematic name for the chemical compound more commonly known as silver lactate (B86563). macsenlab.comchemspider.com It is the silver salt of lactic acid. macsenlab.com The nomenclature reflects its composition: the "2-hydroxypropionic acid" part indicates the parent alpha-hydroxycarboxylic acid, and "silver salt" denotes the presence of a silver ion.

The structural formula of this compound is CH₃CH(OH)COOAg. macsenlab.comwikipedia.orgwikiwand.com This formula reveals a lactate anion (CH₃CH(OH)COO⁻) and a silver cation (Ag⁺). The lactate anion possesses a chiral center at the second carbon atom, meaning it can exist in two stereoisomeric forms: L-lactic acid and D-lactic acid. Consequently, silver lactate can also exist in corresponding isomeric forms.

Key Identifiers and Properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₅AgO₃ chemspider.comnih.gov |

| Molar Mass | 196.94 g/mol nih.gov |

| CAS Number | 128-00-7 macsenlab.comwikipedia.orgnih.gov |

| Appearance | Gray to purple powder or flakes wikipedia.org |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) wikipedia.org |

Research Landscape and Fundamental Inquiries

Synthesis of 2-Hydroxypropionic Acid (Lactic Acid) Precursor

Lactic acid is a chiral molecule existing as two enantiomers: L-(+)-lactic acid and D-(-)-lactic acid. The method of production dictates which form is generated.

Microbial fermentation is the predominant method for the industrial production of lactic acid, valued for its high yields and stereospecificity. This process utilizes various microorganisms to convert renewable carbohydrate sources into lactic acid. nih.gov

Lactic acid bacteria (LAB), particularly from the Lactobacillus genus, are the most common microorganisms employed for this purpose due to their efficiency in converting hexose (B10828440) and pentose (B10789219) sugars. nih.gov Fungi, such as those from the Rhizopus genus, are also utilized, offering advantages like the ability to metabolize a broader range of renewable resources with their amylolytic properties. nih.gov Additionally, genetically engineered microorganisms, including Escherichia coli and cyanobacteria, have been developed to enhance productivity and utilize alternative feedstocks like carbon dioxide. nih.govnih.govnih.gov

The fermentation process involves the breakdown of substrates like glucose through glycolysis. nih.gov The choice of microorganism is critical as it determines the optical purity of the resulting lactic acid; for instance, Lactobacillus delbrueckii is often used for producing the D-enantiomer, while other strains produce the L-form. frontiersin.org The yield from homolactic fermentation can exceed 90% of the theoretical maximum. mdpi.com

Table 1: Examples of Microorganisms in Lactic Acid Fermentation

| Microorganism | Substrate | Product | Yield / Productivity |

|---|---|---|---|

| Lactobacillus delbrueckii | Cellulose Hydrolysate | L-Lactic Acid | 48.7 g/L (95.2% yield from glucose) mdpi.com |

| Lactobacillus delbrueckii | Bio-waste (sugars) | Lactic Acid | 0.65 g/g total sugars frontiersin.org |

| Rhizopus oryzae | Starch | L-Lactic Acid | High productivity due to amylolytic properties nih.gov |

| Bacillus sp. strain P38 | Cellulosic Hydrolysate | L-Lactic Acid | Efficient production with high tolerance to inhibitors mdpi.com |

Chemical synthesis provides an alternative to fermentation, typically resulting in a racemic mixture (an equal mix of D- and L-lactic acid). frontiersin.org These methods are often characterized by continuous production processes. google.com

This chemical route involves the conversion of propanoic acid into a halogenated intermediate, which is then hydrolyzed to form lactic acid. A common pathway is the Hell-Volhard-Zelinsky reaction, where propanoic acid is treated with bromine (Br₂) and red phosphorus to produce α-bromopropanoic acid. doubtnut.com This intermediate is subsequently hydrolyzed, typically using an aqueous base like potassium hydroxide (B78521) (KOH), to replace the bromine atom with a hydroxyl group, yielding lactic acid. doubtnut.com Another approach involves the direct hydrolysis of α-chloropropionic acid under high temperatures with a solid basic catalyst. google.com

The cyanohydrin pathway is a classic method for synthesizing α-hydroxy acids. The process begins with the reaction of acetaldehyde (B116499) (CH₃CHO) with hydrogen cyanide (HCN). wikipedia.org This nucleophilic addition reaction forms 2-hydroxypropanenitrile, commonly known as lactonitrile (B165350) or acetaldehyde cyanohydrin. wikipedia.orgdoubtnut.com The lactonitrile is then hydrolyzed, typically under acidic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), resulting in the formation of racemic lactic acid. doubtnut.com

Advanced chemo-catalytic methods have been developed to convert biomass-derived polyols and carbohydrates directly into lactic acid. These processes offer a bridge between renewable feedstocks and chemical synthesis. researchgate.net

Sugars (like glucose and fructose) and polyols (such as glycerol (B35011), sorbitol, and xylitol) can be converted to lactic acid with high yields using supported noble metal catalysts, such as platinum on carbon (Pt/C), in the presence of alkali promoters. researchgate.net Homogeneous catalysts, including iridium-N-heterocyclic carbene (NHC) complexes, have also proven effective for the selective conversion of polyols like sorbitol and xylitol (B92547) into lactic acid. rsc.orgrsc.org These reactions are typically conducted under controlled temperature and pressure conditions in an aqueous or alkaline medium. researchgate.netrsc.org

Table 2: Catalytic Conversion of Polyols and Sugars to Lactic Acid

| Catalyst | Substrate | Conditions | Lactic Acid Yield |

|---|---|---|---|

| Pt/C with Ba²⁺ promoter | Glycerol, Xylitol, Sorbitol | 115–160 °C | High yields (62-81%) researchgate.net |

| Iridium-NHC complex | Sorbitol, Xylitol | Alkaline conditions, Reflux | Major product rsc.orgresearchgate.net |

| ErCl₃ | Glucose | 100°C, NaOH solution | ~63% nih.gov |

For applications requiring a single enantiomer, the racemic lactic acid produced via chemo-synthetic routes can be separated through a process called resolution. This often involves reacting the racemic acid with a single enantiomer of a chiral amine base, such as (R)-1-phenylethylamine. libretexts.orgopenstax.org This reaction creates a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization. libretexts.orgopenstax.org

Chemo-Synthetic Routes to Racemic and Chiral Enantiomers

Synthesis of this compound

The synthesis of this compound (silver lactate) is a direct chemical reaction involving lactic acid as the starting material. The most common and straightforward method is the reaction of an aqueous solution of lactic acid with silver carbonate (Ag₂CO₃). wikipedia.org

The reaction proceeds as follows:

2 CH₃CH(OH)COOH (Lactic Acid) + Ag₂CO₃ (Silver Carbonate) → 2 CH₃CH(OH)COOAg (Silver Lactate) + H₂O (Water) + CO₂ (Carbon Dioxide)

In this acid-base reaction, the lactic acid protonates the carbonate, leading to its decomposition into water and carbon dioxide, while the silver ions form a salt with the lactate anion. The resulting silver lactate can then be isolated from the solution, often as light gray crystals or a crystalline hydrate (B1144303) (CH₃CH(OH)COOAg•H₂O). wikipedia.org

Precipitation and Derivatization from 2-Hydroxypropionic Acid

The most common and direct method for preparing this compound is through the reaction of silver carbonate (Ag₂CO₃) with lactic acid (CH₃CH(OH)COOH). wikipedia.orgwikiwand.com In this reaction, the lactic acid protonates the carbonate, leading to the formation of silver lactate, water, and carbon dioxide gas. The resulting silver lactate can then be isolated from the reaction mixture.

Another approach involves the use of silver oxide. In a synthetic route for lacosamide, silver oxide is used in a reaction with other precursors to form the final product. wikipedia.org While not a direct synthesis of silver lactate, this demonstrates the utility of silver oxide in reactions involving organic acids.

The reaction of a more soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a lactate salt is also a viable method. When aqueous solutions of silver nitrate and a soluble lactate, like sodium lactate, are mixed, silver lactate precipitates out of the solution due to its lower solubility. This precipitation reaction is a common technique for preparing insoluble or sparingly soluble salts. libretexts.orgquora.com

Table 1: Reaction Details for Conventional Synthesis

| Reactant 1 | Reactant 2 | Product | Byproducts |

| Silver Carbonate (Ag₂CO₃) | Lactic Acid (CH₃CH(OH)COOH) | Silver Lactate (CH₃CH(OH)COOAg) | Water (H₂O), Carbon Dioxide (CO₂) |

| Silver Nitrate (AgNO₃) | Sodium Lactate (CH₃CH(OH)COONa) | Silver Lactate (CH₃CH(OH)COOAg) | Sodium Nitrate (NaNO₃) |

Alternative Synthetic Routes to Silver Salts of Carboxylic Acids

The synthesis of silver salts of carboxylic acids is not limited to direct precipitation. Several alternative methodologies have been developed, which can be conceptually applied to the synthesis of silver lactate.

One such method involves a two-phase system. A water-immiscible phase containing the organic carboxylic acid is mixed with an aqueous phase containing an alkali-soluble silver complex. The water-insoluble silver salt precipitates at the interface of the two phases and can be recovered. google.com

Another process for preparing silver salts of fatty acids involves reacting an alkali metal salt of the fatty acid with a water-soluble silver salt in a mixed solvent system of a C₃-C₈ alcohol and water. google.com This method aims to produce finely divided silver salts. The reaction is typically carried out at a controlled pH, often between 2 and 6. google.com

Furthermore, the synthesis of silver nanoparticles can be achieved using lactic acid derivatives as capping and reducing agents. This "green" synthesis approach highlights the versatility of lactic acid in silver-based chemistry, extending beyond simple salt formation to the creation of nanomaterials.

Methodologies for Purification and Isolation of the Silver Salt

Once synthesized, this compound often requires purification to remove unreacted precursors and byproducts. A common and effective method for purification is recrystallization. chemicalbook.com

The crude silver lactate is dissolved in water, and then ethanol (B145695) is added to the solution. chemicalbook.com Since silver lactate is less soluble in ethanol than in water, this causes the silver lactate to crystallize out of the solution, leaving impurities behind. The purified solid is then collected, typically by filtration, and washed with ethanol and then diethyl ether before being dried. chemicalbook.com It is important to store the purified compound in the dark. chemicalbook.com

The physical properties of this compound are important for its isolation and handling. It typically appears as light gray crystals or a gray to purple powder or flakes. wikipedia.orgmacsenlab.com It is soluble in water and only slightly soluble in ethanol. wikipedia.orgmacsenlab.com The compound can form a crystalline hydrate with the composition CH₃CH(OH)COOAg·H₂O. wikipedia.org

Coordination Chemistry of the Silver Ion in this compound

The silver(I) ion in silver lactate is a soft Lewis acid, readily interacting with various ligands. The lactate anion itself is a prime example of this, acting as a bidentate chelating ligand. It coordinates to the silver ion through both the oxygen atoms of the carboxylate group and the oxygen of the hydroxyl group. This chelation contributes to the stability of the compound.

The coordination environment of the silver ion can be further expanded by introducing external ligands. For instance, silver lactate reacts with phosphine (B1218219) ligands to create complex structures. A notable example is its reaction with the tetraphosphine ligand dppbpda, which results in the formation of a coordination polymer with the repeating unit [(dppbpda)Ag₄(CH₃CH(OH)COO)₄]n. wikipedia.org This demonstrates the ability of the silver center to bind multiple ligand types, leading to extended supramolecular architectures. The coordination number and geometry around the silver ion can be influenced by factors such as the nature of the solvent and the charge of the coordinating ligands. wikipedia.org

Reactivity of the Carboxylate Moiety

The carboxylate group (–COO⁻) is a fundamental functional group in the reactivity of silver lactate. It serves as the primary binding site for the silver ion, forming an ionic bond with a significant covalent character. The reactivity of this moiety is evident in several key transformations:

Ligand Exchange Reactions: The lactate anion can be displaced by other ligands, a common strategy in the synthesis of new silver complexes. For example, the reaction of silver lactate with triphenylphosphine gold chloride in a benzene (B151609) and dichloromethane (B109758) solvent mixture yields colorless triphenylphosphine gold lactate, demonstrating the exchange of the lactate anion to a different metal center. wikipedia.org

Nanoparticle Stabilization: The carboxylate group is crucial in the synthesis of silver nanoparticles (AgNPs). During the formation of AgNPs where lactic acid or its salts are used, the carboxylate moieties can adsorb onto the surface of the nascent nanoparticles. This adsorption, often in a bidentate bridging arrangement, stabilizes the nanoparticles, preventing their aggregation and controlling their size and dispersion.

Table 1: Examples of Reactions Involving the Carboxylate Moiety

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Silver Lactate | Triphenylphosphine gold chloride | Triphenylphosphine gold lactate | Ligand Exchange |

| Silver Lactate | Tetraphosphine ligand (dppbpda) | Coordination polymer | Polymerization |

Reactivity of the Hydroxyl Moiety

The secondary hydroxyl (–OH) group located at the α-carbon is a key feature of the lactate ligand. Its primary documented role is in coordination, where it acts in concert with the carboxylate group to form a stable five-membered chelate ring with the silver ion. wikipedia.org

While specific literature detailing the derivatization of the hydroxyl group after the formation of silver lactate is not abundant, the fundamental reactivity of a secondary alcohol suggests its potential for various organic transformations. These potential reactions, based on standard organic chemistry principles, include:

Esterification/Acylation: Reaction with acyl chlorides or anhydrides could convert the hydroxyl group into an ester.

Etherification: Reaction with alkyl halides under appropriate conditions could yield an ether derivative.

Silylation: Protection of the hydroxyl group with silylating agents like tert-butyldimethylsilyl chloride is a common strategy in organic synthesis involving hydroxylated molecules. nih.gov

The presence of the silver ion and the carboxylate group may influence the reactivity of the hydroxyl group compared to free lactic acid, potentially requiring specific catalytic conditions to achieve these transformations.

Catalytic Activity in Organic Transformations

Silver lactate and related metal lactates demonstrate notable catalytic activity, particularly in reactions involving the transformation of bio-based molecules.

The catalytic dehydration of lactic acid to acrylic acid is a significant process for producing a valuable monomer from renewable resources. In many catalytic systems designed for this transformation, metal lactates are proposed as crucial reaction intermediates. While various metal salts, such as phosphates and sulfates, are often used as the initial catalyst, the reaction mechanism proceeds through the in situ formation of a metal lactate salt. americanelements.com

This metal lactate intermediate then undergoes dehydration, eliminating the α-hydroxyl group and a β-hydrogen to form the corresponding metal acrylate, which is subsequently protonated to yield acrylic acid. The process can be summarized as follows:

Intermediate Formation: Lactic Acid + Metal Salt Catalyst ↔ Metal Lactate + Acid

Dehydration: Metal Lactate → Metal Acrylate + H₂O

Product Formation: Metal Acrylate + Acid ↔ Acrylic Acid + Metal Salt Catalyst

Table 2: Selected Catalyst Systems for Lactic Acid Dehydration to Acrylic Acid

| Catalyst Type | Typical Composition | Operating Temperature (°C) | Reported Acrylic Acid Selectivity |

|---|---|---|---|

| Phosphate (B84403) Salts | Calcium Hydroxyapatite (HAP) | 375 | ~60% wikipedia.org |

| Phosphate Salts | Ca₃(PO₄)₂ | 400 | ~62% researchgate.net |

Role in Polymer Crosslinking Systems (e.g., Dioxolenium Ion Generation)

The role of this compound as a catalyst for generating dioxolenium ions in polymer crosslinking systems is not extensively documented in publicly available scientific literature. While various silver salts, particularly those with non-coordinating anions like silver triflate (AgOTf), are known to act as Lewis acids capable of catalyzing polymerization and other organic reactions, the specific application of silver lactate for dioxolenium ion formation is not a commonly reported pathway.

Formation of Advanced Derivatives

Silver lactate serves as a valuable precursor for synthesizing more complex and functional materials. Its utility extends beyond simple salt reactions to the creation of sophisticated molecular and nanoscale structures.

Heterometallic Complexes: As previously mentioned, silver lactate can participate in transmetalation or ligand exchange reactions to form heterometallic compounds. The synthesis of triphenylphosphine gold lactate is a clear example where the lactate moiety is incorporated into a gold complex. wikipedia.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the lactate ligand to bridge metal centers makes silver lactate a potential, though less common, building block or precursor for coordination polymers. More frequently, silver salts are reacted with specifically designed organic linkers to build robust MOFs. rsc.orgresearchgate.net In such syntheses, a simple silver salt like silver nitrate or silver lactate could serve as the silver ion source, with the lactate being substituted by the framework's organic linker, such as terephthalic acid. rsc.org

Silver Nanoparticles: Silver lactate is an effective precursor for the chemical synthesis of silver nanoparticles (AgNPs). The lactate anion can act as both a reducing agent (upon heating or irradiation) and a capping agent that controls the growth and prevents the agglomeration of the nanoparticles, influencing their final size and morphology.

Oligomerization and Polymerization Pathways (e.g., Poly(lactic acid) Precursors)

The synthesis of high-molecular-weight poly(lactic acid) (PLA), a leading biodegradable polymer, typically does not proceed by direct polycondensation of lactic acid due to difficulties in removing water and achieving high chain lengths. Instead, a common industrial route involves the initial oligomerization of lactic acid, followed by the catalytic depolymerization of these oligomers to form a cyclic diester intermediate, lactide, which is then polymerized.

Metal compounds are frequently employed as catalysts in these polymerization reactions. While catalysts based on tin, zinc, and aluminum are most widely studied for the ring-opening polymerization (ROP) of lactide, the catalytic potential of silver ions is also recognized, particularly for its ability to serve a dual purpose. illinois.eduuninsubria.it Research has demonstrated that ionic silver can effectively catalyze polymerization to form gel backbones for applications such as wound healing. nih.gov In these systems, silver ions not only drive the gelation (polymerization) process but also confer valuable antimicrobial properties to the resulting polymer matrix, a feature that is highly desirable in biomedical applications. nih.gov

This dual functionality highlights the potential of silver salts like this compound in polymerization pathways. The silver (I) ion can act as a Lewis acid to activate monomers and initiate polymerization, while simultaneously being passively distributed throughout the polymer, providing sustained antimicrobial activity as the silver leaches out over time. nih.gov

| Catalyst System | Polymer Backbone | Primary Function of Silver | Secondary Function | Key Observation | Reference |

|---|---|---|---|---|---|

| Ionic Silver (Ag) with Peroxydiphosphate | Polyethylene Glycol (PEG) or Lactose-based | Catalyst for Gelation/Polymerization | Antimicrobial Agent | Silver ions serve a dual role, catalyzing gelation while providing broad-spectrum antimicrobial activity to the biocompatible polymer. | nih.gov |

Formation of Lactides and Related Cyclic Esters

The formation of lactide, the cyclic diester of lactic acid, is a critical step in the production of high-quality PLA. This process involves the controlled depolymerization of low-molecular-weight lactic acid oligomers. nih.gov The reaction is typically carried out at elevated temperatures under reduced pressure and requires a catalyst to facilitate the intramolecular transesterification or "back-biting" reaction that leads to the formation of the stable six-membered lactide ring. bohrium.com

The efficiency, yield, and purity of the lactide produced are highly dependent on the catalyst used. bohrium.com A variety of metal compounds, particularly metal oxides and salts, have been shown to be effective. For instance, zinc oxide (ZnO) and tin(II) chloride (SnCl₂) are well-documented catalysts for this transformation. bohrium.comresearchgate.net The nature of the catalyst's active sites—whether acidic or basic—can significantly influence the process, with basic sites often favoring higher yields of the cyclic diester over side reactions like further polycondensation. nih.gov

While the scientific literature extensively covers catalysts based on tin and zinc, the specific use of this compound for lactide formation is not prominently documented. However, based on the established mechanisms, the silver (I) ion in silver lactate could theoretically function as a Lewis acid catalyst. This would involve the coordination of the silver ion to the carbonyl oxygen of an ester group within the oligomer chain, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a terminal hydroxyl group, thereby promoting the cyclization reaction. Although direct research is sparse, the known catalytic activity of other metal salts provides a strong theoretical basis for its potential role.

| Catalyst | Reaction Type | Typical Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Zinc Oxide (ZnO) Nanoparticles | Thermal Catalytic Depolymerization | ~215 | Efficiently produces lactide; process can be optimized for high yield (e.g., ~80%). Basic sites are effective. | nih.govbohrium.com |

| Tin(II) Chloride (SnCl₂) | Bulk Polymerization/Depolymerization | 140-180 | Effective catalyst for both polymerization and depolymerization, considered less toxic than some organotin compounds. | researchgate.net |

| γ-Alumina (γ-Al₂O₃) | Catalytic Depolymerization | Not Specified | Acidic sites can lead to lower diester yields due to competing polycondensation reactions. | nih.gov |

| None (Thermal) | Thermal Depolymerization | Not Specified | Considered a homogeneous acid-catalyzed process (via terminal acid groups), but characterized by low yields. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for determining the precise arrangement of atoms and bonds within a molecule. For 2-Hydroxypropionic acid silver salt, also known as silver lactate (B86563), techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide a comprehensive understanding of its molecular architecture. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. It operates by probing the magnetic properties of atomic nuclei, yielding information about the chemical environment of individual atoms. nih.gov

Interactive Data Table: Typical ¹H NMR Data for the Lactate Anion

| Proton Location | Chemical Shift (ppm) | Signal Multiplicity |

| α-H | Approximately 4.1 | Quartet |

| β-H (CH₃) | Approximately 1.3 | Doublet |

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

FT-IR spectroscopy measures how a molecule absorbs infrared radiation, causing transitions between vibrational energy levels. The resulting spectrum serves as a molecular "fingerprint." For this compound, the FT-IR spectrum reveals key functional groups. The interaction between the silver ion and the lactate molecule can lead to shifts in the characteristic absorption bands compared to lactic acid, especially in the carboxylate stretching region, confirming the formation of the salt.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Silver Lactate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3434 | O-H stretching of the hydroxyl group |

| ~2923 | Asymmetric C-H stretching |

| ~1628 | C=O stretching of the carboxylate group |

| ~1384 | C-H bending |

Raman spectroscopy complements FT-IR by detecting molecular vibrations that induce a change in the molecule's polarizability. It is particularly effective for studying symmetric vibrations. Surface-Enhanced Raman Spectroscopy (SERS), often using silver nanoparticles, can significantly amplify the Raman signal of molecules like lactate. elsevierpure.comresearchgate.net Key Raman signals for lactate are found in distinct regions of the spectrum, with bands between 813–875 cm⁻¹ and 1420–1450 cm⁻¹ being significant for its identification.

Interactive Data Table: Key Raman Signals for Lactate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1420–1450 | Noteworthy for lactate identification |

| 813–875 | Significant for lactate identification |

Vibrational spectroscopy is a valuable tool for the conformational analysis of molecules like the lactate anion. acs.orgnih.gov Different spatial arrangements, or conformers, will have unique vibrational spectra. researchgate.net Isotope-edited IR spectroscopy has been instrumental in revealing the conformational heterogeneity of lactate when it is part of a Michaelis complex with lactate dehydrogenase. acs.orgnih.govnih.gov These studies demonstrate that the vibrational frequencies of the lactate molecule are sensitive to its local environment and interactions, providing insight into its structural dynamics. acs.orgnih.gov

Vibrational Spectroscopy

Chromatographic Analysis for Purity and Composition

Chromatographic techniques are essential for separating and quantifying the components of a sample, providing critical data on the purity and composition of silver lactate and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the analysis of silver lactate, particularly for assessing its purity and stability.

A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the analysis of this compound in the presence of its degradation products. semanticscholar.orgresearchgate.net This method is crucial for quality control during manufacturing and for assessing the stability of the compound under various stress conditions. semanticscholar.org The assay is typically based on the quantification of the lactate peak. researchgate.net

The method's ability to separate the active ingredient from its degradation products is a key feature. semanticscholar.org Forced degradation studies have shown that silver lactate degrades under conditions such as base hydrolysis, oxidation, humidity, and thermal stress, while it remains stable under acid hydrolysis and photolytic stress. semanticscholar.orgresearchgate.net The successful separation of the degradation products from the main compound is achieved using specific chromatographic conditions. semanticscholar.orgresearchgate.net

A typical RP-HPLC method utilizes a C18 column, such as a Phenomenex Gemini column, with a mobile phase consisting of a potassium dihydrogen phosphate (B84403) buffer adjusted to an acidic pH (e.g., 2.2) with orthophosphoric acid. semanticscholar.orgresearchgate.net The method is validated for linearity, precision, specificity, and robustness in accordance with ICH guidelines. semanticscholar.org

Table 1: Example of RP-HPLC Method Parameters for Silver Lactate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | semanticscholar.orgresearchgate.net |

| Column | Phenomenex Gemini C18 | semanticscholar.orgresearchgate.net |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 2.2) | semanticscholar.orgresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Detection | UV detector | researchgate.net |

| Run Time | Approximately 10.0 min | researchgate.net |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), a form of size exclusion chromatography, is a vital technique for characterizing the molecular weight and molecular weight distribution of polymeric derivatives involving lactate, such as polylactide (PLA) and its composites. youtube.comwaters.com When this compound is incorporated into or used to synthesize polymeric materials, GPC is employed to analyze the resulting polymer's properties. researchgate.netdovepress.com

The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical for understanding the polymer's physical and mechanical properties. resolvemass.ca The GPC setup typically involves dissolving the polymer sample in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform, followed by injection into a system equipped with a series of columns with varying pore sizes. waters.comresolvemass.ca

For instance, in the study of polylactide composites containing silver nanoparticles, GPC analysis is used to verify if the polymer undergoes degradation during the formulation process. researchgate.netresearchgate.net Minor differences in the molecular weight of the pristine polymer versus the composite can indicate the stability of the polymer chain during processing. researchgate.net

Table 2: Key Parameters Obtained from GPC Analysis of Polymeric Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | resolvemass.ca |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to larger molecules in the sample. | resolvemass.ca |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution of a polymer (Mw/Mn). | resolvemass.ca |

Thermal Analysis for Phase Transitions and Decomposition

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability and processing parameters of this compound and its derivatives.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. acs.org For this compound, DSC can provide information on its melting point and decomposition. The reported melting point for silver lactate is in the range of 120-122 °C. sigmaaldrich.comwikipedia.org

In the context of polymeric derivatives, such as polylactide (PLA) composites containing silver, DSC is used to determine thermal properties like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.netresearchgate.net For example, the incorporation of silver nanoparticles into a PLA matrix can influence these thermal transitions. researchgate.net DSC analysis of PLA-silver nanocomposites has shown that the presence of silver can affect the heat resistance and glass transition temperature of the polymer. researchgate.net The thermal degradation of PLA can be accelerated by the presence of certain metals. nih.gov

Table 3: Thermal Properties of Silver Lactate and Related Polymer Composites from DSC

| Material | Property | Typical Value (°C) | Reference |

|---|---|---|---|

| Silver Lactate | Melting Point (mp) | 120-122 | sigmaaldrich.comwikipedia.org |

| Polylactide (PLA) | Glass Transition (Tg) | ~59 | researchgate.net |

| Melting Point (Tm) | ~150 | researchgate.net | |

| PLA-Silver Nanocomposite | Glass Transition (Tg) | Can be altered by Ag content | researchgate.net |

Other Advanced Characterization Methodologies (e.g., Rheological Properties)

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of formulations containing this compound, such as in pastes or polymeric solutions, are critical for their processing and application performance. mdpi.com

For instance, in silver pastes used for printing electronics, rheological properties like viscosity and thixotropy are key to achieving fine patterns with high resolution. mdpi.com These pastes often exhibit pseudoplastic (shear-thinning) behavior, where the viscosity decreases with an increasing shear rate. mdpi.comresearchgate.net The viscosity of such systems is influenced by the concentration of the silver component. mdpi.com

Similarly, the rheological behavior of polymeric solutions containing silver lactate or its derivatives is important for processes like electrospinning or coating. researchgate.net Studies on poly(lactic acid) solutions have shown that the addition of nanoparticles can significantly alter the solution's viscosity. researchgate.net Depending on the concentration and interaction with the polymer, the viscosity may increase or decrease, which in turn affects the morphology of the final product, such as the formation of nanofibers. researchgate.net

Degradation Pathways and Stability Assessment

Chemical Degradation Kinetics and Mechanisms

The intrinsic stability of silver lactate (B86563) can be influenced by several factors, including pH, exposure to oxidizing agents, temperature, and light. semanticscholar.org

Hydrolytic Stability under Varied pH Conditions

Forced degradation studies have revealed that silver lactate is susceptible to degradation under alkaline conditions. semanticscholar.org When subjected to base hydrolysis with 1.0 N sodium hydroxide (B78521) at room temperature for 20 minutes, notable degradation occurs. semanticscholar.org Conversely, the compound demonstrates stability under acidic hydrolysis, showing no significant degradation when treated with 5.0 N hydrochloric acid at 60°C for 30 minutes. semanticscholar.org

The pH of the surrounding medium can also influence the stability of silver-containing nanoparticles, which can be formed from silver lactate. The aggregation and dissolution of silver nanoparticles are significantly affected by pH, with the most rapid changes in particle size observed in acidic conditions (pH 4). ntu.edu.sg

| Condition | Reagent | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 5.0 N HCl | 60 °C | 30 min | Stable | semanticscholar.org |

| Base Hydrolysis | 1.0 N NaOH | 25 °C | 20 min | Degradation observed | semanticscholar.org |

Oxidative Degradation Mechanisms

Silver lactate is susceptible to oxidative degradation. semanticscholar.org Studies have shown that exposure to 30.0% hydrogen peroxide for 12 hours leads to the degradation of the compound. semanticscholar.org The lactate anion itself can be oxidized to form various products, including pyruvic acid, acetic acid, and carbon dioxide, when subjected to oxidizing agents. atamankimya.comijirset.com The silver ion (Ag+) can be involved in these oxidative processes, potentially being reduced to metallic silver. The oxidative dissolution of silver nanoparticles, which can be synthesized from silver lactate, is a known phenomenon where Ag+ ions are released through an oxidative mechanism, often involving oxygen or other oxidizing species. wikipedia.org

Thermal Decomposition Pathways

Thermal stress contributes to the degradation of silver lactate. semanticscholar.org The compound has a reported melting point range of 120-122 °C and can decompose at higher temperatures. sigmaaldrich.comwikipedia.org One source indicates decomposition occurs at 212 °C. sigmaaldrich.com Thermal decomposition of silver salts, such as silver oxalate (B1200264) and silver acetate, is a known route to synthesize silver nanoparticles. nih.govacs.org This process typically involves the reduction of silver ions to metallic silver and the breakdown of the organic anion. nih.govacs.org For silver lactate, combustion products can include carbon monoxide, carbon dioxide, and metal oxides. scbt.com The thermal decomposition of related silver oxides proceeds in steps, with AgO reducing to Ag2O and then to metallic silver at elevated temperatures. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Melting Point | 120-122 °C | sigmaaldrich.comwikipedia.org |

| Decomposition Temperature | 212 °C | sigmaaldrich.com |

Photochemical Stability Considerations

Silver lactate is noted to be light-sensitive. While it is reported to be stable under photolytic stress in its solid state, some degradation is observed when it is in solution and exposed to white light. This sensitivity to light is a common characteristic of silver compounds. scbt.com The stability of silver nanoparticles, which can be formed from silver lactate, is also influenced by light, with changes observed during storage in the presence of light. mdpi.com

Characterization and Identification of Degradation Products

Forced degradation studies of silver lactate have been conducted to separate the intact drug from its degradation products using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). semanticscholar.org Under conditions of base hydrolysis, oxidation, and thermal stress, various degradation products are formed. semanticscholar.org

The primary degradation pathway of the lactate moiety under oxidative conditions can lead to the formation of pyruvic acid. ijirset.com Further oxidation can result in smaller molecules such as acetic acid, formic acid, and carbon dioxide. atamankimya.com The silver ion component, upon reduction, can form metallic silver, which may exist as silver nanoparticles. nih.govacs.org The characterization of these degradation products often involves chromatographic and spectroscopic methods to identify and quantify the different chemical species formed during the degradation process.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of silver lactate (B86563), determined by the arrangement of its electrons and atoms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for predicting molecular geometries, stabilities, and the nature of chemical bonds. For silver compounds, DFT calculations are vital for assessing their behavior and fundamental properties.

Table 1: Calculated Structural Parameters of a Silver(I) Lactate Complex from DFT Studies

This table presents theoretical data for a related silver complex to illustrate the type of information obtainable from DFT calculations.

| Parameter | Value |

|---|---|

| Ag–O Bond Distance 1 (Å) | 2.448 |

| Ag–O Bond Distance 2 (Å) | 2.813 |

| Ag–O–C Bond Angle 1 (°) | 108.5 |

| Ag–O–C Bond Angle 2 (°) | 88.00 |

| O–Ag–O Angle in a related complex (°) | 51.3 |

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for simplification. acs.orgacs.org These methods are known for their high accuracy, though they are often more computationally demanding than DFT. Ab initio calculations have been used to perform theoretical studies on the interaction of silver ions with components of DNA, providing insights at a molecular level. longdom.org

For 2-Hydroxypropionic acid silver salt, ab initio studies could be used to refine the understanding of its electronic structure and conformational possibilities. These calculations can provide precise energies for different conformers and detailed information about the molecular orbitals, which govern the compound's chemical behavior. acs.org For example, such studies can examine the energetics of hydrate (B1144303) formation, as has been done for other complex molecules, revealing that the formation of hydrate complexes can be energetically favorable and stable. nih.gov This approach would be valuable for analyzing the stability of silver lactate monohydrate (CH₃CH(OH)COOAg•H₂O). wikipedia.orgassignmentpoint.com

Thermodynamic Modeling and Prediction

Thermodynamic modeling uses computational methods to predict the macroscopic properties of substances based on their molecular characteristics.

Thermochemical properties are essential for understanding the energy changes that occur during chemical reactions and phase transitions. While extensive experimental thermochemical data for silver lactate are not widely published, computational models can predict these values. Key properties include the standard enthalpy of formation (ΔfH°), which quantifies the energy change when the compound is formed from its constituent elements in their standard states, and the enthalpy of vaporization (ΔvapH°), the energy required to transform the substance from a liquid to a gas.

For comparison, the standard enthalpy of combustion for lactic acid is -1361.9 kJ/mol. atamankimya.com The thermodynamic properties of elemental silver have also been extensively evaluated, with a standard enthalpy of sublimation of 284.8 ± 0.9 kJ/mol at 298.15 K. researchgate.net Computational methods can combine data from the constituent parts to estimate the properties of the final salt, providing crucial data for process design and safety analysis.

Table 2: Physical Properties of this compound

This table lists known physical properties of silver lactate. wikipedia.orgassignmentpoint.com

| Property | Value |

|---|---|

| Chemical Formula | CH₃CH(OH)COOAg |

| Molar Mass | 196.93 g/mol |

| Melting Point | 120–122 °C (248–252 °F) |

| Boiling Point | 227.6 °C (441.7 °F) |

Computational modeling is a powerful tool for analyzing the energetics of chemical reactions involving silver lactate. For example, silver lactate can be synthesized by the reaction of silver carbonate with lactic acid. wikipedia.orgwikiwand.com Thermodynamic calculations can predict the enthalpy and Gibbs free energy of this reaction, indicating whether it is energetically favorable and determining the position of the chemical equilibrium.

Furthermore, silver lactate itself participates in subsequent reactions, such as reacting with triphenylphosphine (B44618) gold chloride to yield triphenylphosphine gold lactate. wikipedia.orgassignmentpoint.com By modeling the energies of the reactants and products, chemists can predict the reaction's feasibility and potential yield without performing the experiment. These computational analyses provide a deeper understanding of the compound's reactivity and its potential for use in chemical synthesis.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

The lactate anion possesses both a hydroxyl group (-OH) and a carboxylate group (-COO⁻), which can act as hydrogen bond donors and acceptors, respectively. nih.gov Hydrogen bonds are crucial non-covalent interactions that influence the structure, stability, and properties of molecular solids and solutions. youtube.com

Theoretical studies on related molecules, such as methyl lactate, have shown that intramolecular hydrogen bonds are significant, forming between the hydroxyl group and one of the oxygen atoms (either carbonyl or ester). nih.gov In silver lactate, similar intramolecular interactions are possible, but intermolecular hydrogen bonding is expected to play a dominant role in its solid-state structure and its behavior in solution. Computational models can be used to simulate these hydrogen bonding networks. For example, studies on water molecules adsorbed on silver iodide (AgI) have shown that the silver-containing surface can induce an ordered, ice-like hydrogen-bonding structure among the water molecules. acs.org Similarly, modeling can reveal how silver lactate molecules interact with each other and with solvent molecules like water, which is critical given that the compound is soluble in water. wikipedia.orgassignmentpoint.com These simulations provide a dynamic picture of the interactions that govern the compound's macroscopic properties.

Advanced Material Science Applications Non Biomedical Focus

Catalytic Applications in Organic Synthesis

Silver and its compounds are well-established catalysts in numerous chemical reactions. silverinstitute.org Silver lactate (B86563), as a source of silver ions, plays a role in facilitating organic transformations. While specific research detailing silver lactate as a primary catalyst is specialized, the broader context of silver-based catalysis provides insight into its potential applications. Silver catalysts are crucial in the production of major industrial chemicals like ethylene (B1197577) oxide and formaldehyde. silverinstitute.org

Recent studies have highlighted the catalytic efficiency of silver nanoparticles in various organic reactions. For instance, silver nanoparticles have been synthesized using plant extracts as reducing and capping agents, demonstrating their effectiveness in the degradation of organic dyes. rsc.orgresearchgate.net These green synthesis approaches underscore a move towards more sustainable chemical processes. rsc.org In one study, silver nanoparticles supported on a crosslinked vinyl polymer demonstrated effective catalytic reduction of toxic nitrophenols from industrial wastewater. researchgate.net Another research effort developed inorganic-organic hybrid silver-polyoxometalates that act as reusable catalysts for the one-pot synthesis of propargylamines at room temperature, achieving high yields. bohrium.comrsc.org

The catalytic activity of silver-based materials is often attributed to the high surface area and unique electronic properties of silver nanoparticles. mdpi.com These particles can be supported on various materials, including polymers and inorganic composites, to enhance their stability and catalytic performance. mdpi.com For example, silver-based catalysts have been shown to be effective in the oxidehydration of glycerol (B35011) to pyruvaldehyde, a key step in the sustainable production of lactic acid. rsc.org

| Catalyst System | Organic Reaction | Key Findings | Reference |

|---|---|---|---|

| Silver Nanoparticles on Crosslinked Vinyl Polymer | Reduction of Nitrophenol | Effective heterogeneous catalyst for reducing toxic nitrophenols in wastewater. | researchgate.net |

| Inorganic-Organic Hybrid Silver-Polyoxometalates | One-pot Synthesis of Propargylamines | High catalytic activity and reusability at room temperature with yields up to 99%. | bohrium.comrsc.org |

| Ag/Al2O3 | Oxidehydration of Glycerol to Pyruvaldehyde | Achieved an 80% yield of pyruvaldehyde, demonstrating a stable process over 24 hours. | rsc.org |

| Silver Nanoparticles from Plant Extracts | Degradation of Organic Dyes | Demonstrated catalytic effectiveness in removing organic dyes from aqueous systems. | rsc.orgresearchgate.netnih.gov |

Polymer Chemistry and Crosslinking Agent Development

In polymer chemistry, crosslinking agents are crucial for modifying the properties of polymers, creating more robust materials with enhanced mechanical strength, thermal stability, and chemical resistance. lohtragon.com Metal salts, including silver lactate, can act as crosslinking agents through the formation of coordination bonds or ionic crosslinks between polymer chains. lohtragon.com

While direct research on silver lactate as a primary crosslinking agent is not extensively documented, its components—silver ions and lactate—are relevant to polymer modification. For instance, polylactic acid (PLA), a biodegradable polymer derived from renewable resources like lactic acid, is widely used in various applications. mdpi.com The properties of PLA-based materials can be enhanced through various methods, including the incorporation of silver nanoparticles and the use of crosslinking agents. mdpi.comnih.gov

The development of double-crosslinked hydrogels using a combination of physical and chemical crosslinking has been explored to improve the mechanical properties and stability of the gel. nih.gov In one study, a temperature/pH dual-sensitive and double-crosslinked gel was prepared using a stereocomplex of polylactic acid derivatives as a physical crosslinking agent and a chemical crosslinking agent. nih.gov This approach highlights the potential for creating advanced polymer networks with tailored properties.

| Polymer System | Modification/Crosslinking Approach | Resulting Properties | Reference |

|---|---|---|---|

| Polylactic Acid (PLA) based hydrogel | Stereocomplex formation (physical crosslinking) and chemical crosslinking agent | Improved mechanical properties and stability, dual-sensitive (temperature/pH). | nih.gov |

| General Polymers | Inclusion of metal salt crosslinking agents | Enhanced mechanical strength, thermal stability, chemical resistance, and elasticity. | lohtragon.com |

Role in Chemical Intermediates for Industrial Processes

2-Hydroxypropionic acid, or lactic acid, is a versatile organic acid that serves as a key chemical intermediate in numerous industrial processes, including the production of polymers, solvents, and other chemicals. atamankimya.com Silver lactate, as a salt of lactic acid, can be a source of the lactate moiety in various synthetic pathways.

Lactic acid itself is used as a synthetic intermediate in many organic synthesis industries. atamankimya.com Its conjugate base, lactate, is produced when the acid ionizes in solution. atamankimya.com Silver lactate can be synthesized by the reaction of silver carbonate with lactic acid. wikipedia.org This compound can then be used in further chemical reactions. For example, it reacts with triphenylphosphine (B44618) gold chloride to produce triphenylphosphine gold lactate and with a tetraphosphine ligand to form a coordination polymer. wikipedia.org

The industrial applications of lactic acid and its derivatives are extensive. They are used in the production of biodegradable polymers like polylactic acid (PLA), which is gaining traction as a sustainable alternative to petroleum-based plastics. mdpi.comibm.com

Sustainable Chemistry Initiatives and Renewable Resource Utilization

The principles of green and sustainable chemistry advocate for the use of renewable resources, the design of energy-efficient processes, and the reduction of waste. nih.govacs.orgepa.gov Lactic acid, the precursor to silver lactate, is a prime example of a chemical derived from renewable feedstocks through the fermentation of sugars. atamankimya.com

The use of lactate-based monomers in polymer synthesis aligns with sustainable chemistry goals. chemrxiv.org Researchers are exploring solvent-free, one-pot synthesis methods for lactate ester-based monomers that utilize reusable catalysts and achieve high conversions under mild conditions. chemrxiv.org These monomers can then be used in applications like 3D printing, with the potential for the resulting polymer materials to be upcycled, introducing circularity into the material lifecycle. chemrxiv.org

Furthermore, the development of catalytic processes that utilize silver, such as the conversion of glycerol (a byproduct of biodiesel production) to lactic acid, contributes to the valorization of waste streams and the production of value-added chemicals from renewable resources. rsc.org The green synthesis of silver nanoparticles using plant extracts as reducing and capping agents is another area where sustainable chemistry principles are being applied to create functional materials. rsc.org

Emerging Areas in Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are a class of materials that combine the properties of both inorganic and organic components to create new functionalities. nih.gov These materials have potential applications in catalysis, electronics, and photonics. nih.gov

Silver lactate can serve as a precursor for creating such hybrid materials. The silver ion provides the inorganic component, while the lactate ligand offers the organic part. These components can be integrated to form novel structures with unique properties. For example, the reaction of silver lactate with specific ligands can lead to the formation of coordination polymers, which are a type of inorganic-organic hybrid material. wikipedia.org

The field of hybrid nanomaterials is rapidly advancing, with researchers exploring the encapsulation of inorganic nanoparticles (like silver) within organic nanocompartments. nih.gov This approach can improve the stability and bioavailability of the nanoparticles and lead to synergistic interactions between the organic and inorganic components. nih.gov The synthesis of polymer-inorganic composite materials loaded with silver nanoparticles is another promising area, with applications in catalysis and sensing. mdpi.com These hybrid materials often exhibit enhanced properties compared to their individual components, opening up new possibilities for advanced material design. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.